molecular formula C10H18N2O2 B2542712 N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide CAS No. 2003657-54-1

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide

Cat. No.: B2542712
CAS No.: 2003657-54-1
M. Wt: 198.266
InChI Key: AHPVVORJCWOTEJ-UHFFFAOYSA-N
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Description

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the piperidine ring in this compound makes it a valuable compound in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide typically involves the reaction of piperidine derivatives with appropriate reagentsThe reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium or platinum .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is unique due to the presence of both methoxy and methyl groups on the piperidine ring, which may confer specific biological activities and chemical properties. This combination of functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

N-(1-methoxypiperidin-4-yl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-4-10(13)11(2)9-5-7-12(14-3)8-6-9/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPVVORJCWOTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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